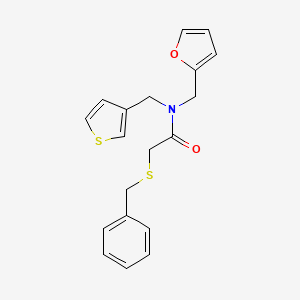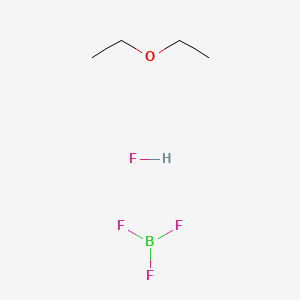
(5-Azido-2-fluorophenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Azido-2-fluorophenyl)methanol is an organic compound characterized by the presence of an azido group (-N₃) and a fluorine atom attached to a phenyl ring, along with a methanol group (-CH₂OH)
作用機序
Target of Action
Organic azides, such as this compound, are known for their exceptional reactivity and versatility in chemistry and material sciences .
Mode of Action
The mode of action of (5-Azido-2-fluorophenyl)methanol is primarily through its azide group. One of the most prominent reactions employing organic azides is the regioselective copper (I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles . Other named reactions include the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .
Biochemical Pathways
The azide group’s propensity to release nitrogen by thermal activation or photolysis is well-documented . This reaction produces highly reactive nitrenes, which show extraordinary efficiency in polymer crosslinking .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, have been studied . These studies could provide a basis for understanding the potential pharmacokinetics of this compound.
Result of Action
The use of organic azides in material sciences is mostly based on their ability to alter the physical properties of polymers and boost efficiencies of polymer-based devices .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azido-2-fluorophenyl)methanol typically involves the introduction of the azido group to a fluorophenylmethanol precursor. One common method is the nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the fluorophenylmethanol is replaced by an azide ion (N₃⁻). This reaction is usually carried out in the presence of a polar aprotic solvent such as dimethylformamide (DMF) and a base like sodium azide (NaN₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
化学反応の分析
Types of Reactions
(5-Azido-2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The azido group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: (5-Azido-2-fluorophenyl)formaldehyde or (5-Azido-2-fluorophenyl)carboxylic acid.
Reduction: (5-Amino-2-fluorophenyl)methanol.
Substitution: Compounds where the fluorine atom is replaced by another functional group.
科学的研究の応用
(5-Azido-2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of azide-alkyne cycloaddition reactions (click chemistry) for labeling biomolecules.
Medicine: Potential use in the development of pharmaceuticals, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
(5-Azido-2-chlorophenyl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(5-Azido-2-bromophenyl)methanol: Contains a bromine atom instead of fluorine.
(5-Azido-2-iodophenyl)methanol: Contains an iodine atom instead of fluorine.
Uniqueness
(5-Azido-2-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, making it distinct in its behavior and applications.
特性
IUPAC Name |
(5-azido-2-fluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-7-2-1-6(10-11-9)3-5(7)4-12/h1-3,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYMYVZLZUDBJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-(3-methoxyphenyl)-3-{4-[(pyridin-3-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2848657.png)

![2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2848659.png)



![3-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2848667.png)
![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)
![1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848671.png)
![N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2848672.png)


![N-{2-[3-({[(4-nitrophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2848677.png)
